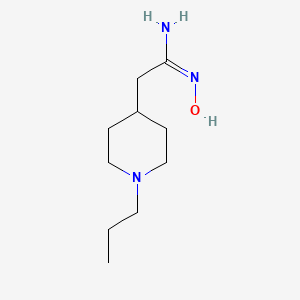
N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.298 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves several steps. The primary synthetic route includes the reaction of 1-propylpiperidine with ethanimidamide under specific conditions to yield the desired product. The reaction conditions typically involve controlled temperature and pressure settings to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide can be compared with other similar compounds, such as N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide. While both compounds share similar structural features, they differ in their specific chemical properties and biological effects. The unique aspects of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide include its specific molecular interactions and the resulting biological effects .
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide |
InChI |
InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
Clé InChI |
TYYJOJLGJFSJMB-UHFFFAOYSA-N |
SMILES isomérique |
CCCN1CCC(CC1)C/C(=N\O)/N |
SMILES canonique |
CCCN1CCC(CC1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121956.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14121962.png)
![9-(4-butoxyphenyl)-2-(2-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121974.png)
![5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14121975.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
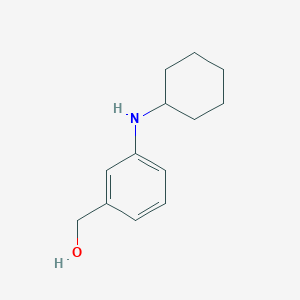
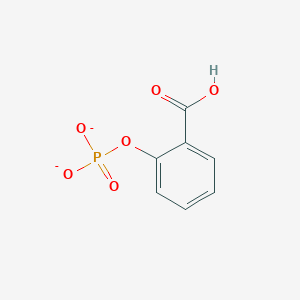
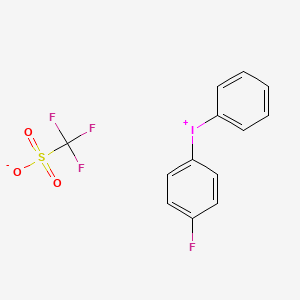
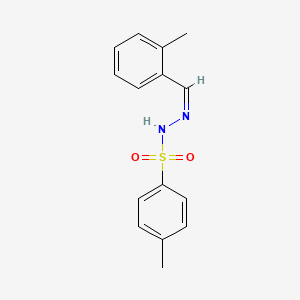
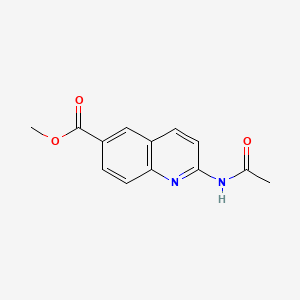
![4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14122022.png)
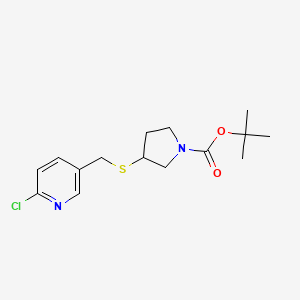
![4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one](/img/structure/B14122026.png)
